N-Isopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
“N-Isopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound . It is related to “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, which is used as a reagent to borylate arenes and to prepare fluorenylborolane .
Synthesis Analysis
The synthesis of related compounds involves the use of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This compound can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .Molecular Structure Analysis
The molecular structure of related compounds includes a boron atom bonded to an oxygen atom, forming a dioxaborolane ring. This ring is tetramethylated, meaning it has four methyl groups attached .Chemical Reactions Analysis
Related compounds, such as 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include a liquid form, a refractive index of n20/D 1.409 (lit.), a boiling point of 73 °C/15 mmHg (lit.), and a density of 0.912 g/mL at 25 °C (lit.) .Scientific Research Applications
Crystal Structure and Vibrational Properties : Wu et al. (2021) synthesized compounds similar to N-Isopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and analyzed their structure using spectroscopy and X-ray diffraction. The study focused on the vibrational properties and molecular structure, indicating potential applications in materials science and molecular engineering (Wu, Chen, Chen, & Zhou, 2021).
Hydrogen Peroxide Vapor Detection : Fu et al. (2016) explored the use of similar compounds for detecting hydrogen peroxide vapor, a key component in explosive detection. This research highlights its application in safety and security, particularly in identifying peroxide-based explosives (Fu, Yao, Xu, Fan, Jiao, He, Zhu, Cao, & Cheng, 2016).
Detection of Hydrogen Peroxide : Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, including compounds structurally related to this compound, for detecting hydrogen peroxide. This application is particularly relevant in biochemical and environmental monitoring (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).
Electron Transport Materials : Matsui et al. (1993) investigated the synthesis of N-(Nitrofluorenylidene)anilines, including derivatives of this compound, as electron transport materials in electrophotography. This suggests its potential in the development of electronic and photonic devices (Matsui, Fukuyasu, Shibata, & Muramatsu, 1993).
Electrochromic Materials : Li et al. (2017) synthesized novel electrochromic materials employing nitrotriphenylamine units, which include derivatives of the compound . These materials have applications in the field of smart windows and display technologies (Li, Liu, Ju, Zhang, & Zhao, 2017).
Mechanism of Action
Target of Action
Compounds of this class are often used as intermediates in organic synthesis , suggesting that their targets could be a wide range of organic compounds.
Mode of Action
It is known that boronic acids and their derivatives, such as pinacol esters, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivative forms a complex with a palladium catalyst, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond .
Biochemical Pathways
The compound is likely involved in the Suzuki-Miyaura cross-coupling pathway, a widely-used method for forming carbon-carbon bonds . The downstream effects of this pathway depend on the specific reactants and products involved in the reaction.
Pharmacokinetics
As a boronic acid derivative, it is likely to have good stability and reactivity, making it useful in organic synthesis .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of this compound, like many chemicals used in organic synthesis, can be influenced by various environmental factors. These include temperature, pH, and the presence of a suitable catalyst . It is also important to avoid contact with strong oxidizing agents and acids to prevent dangerous reactions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-nitro-N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-10(2)17-12-8-7-11(9-13(12)18(19)20)16-21-14(3,4)15(5,6)22-16/h7-10,17H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFXSYOPICKDOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(C)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675055 |
Source
|
Record name | 2-Nitro-N-(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-21-9 |
Source
|
Record name | 2-Nitro-N-(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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